molecular formula C9H14N2 B13320622 4-Methyl-6-propylpyridin-3-amine

4-Methyl-6-propylpyridin-3-amine

Cat. No.: B13320622
M. Wt: 150.22 g/mol
InChI Key: MRICUTLOEJYRMF-UHFFFAOYSA-N
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Description

4-Methyl-6-propylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-propylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpyridine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-Methylpyridine

    Reagent: Propyl halide (e.g., propyl bromide)

    Catalyst: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Reaction Conditions: The reaction is carried out under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-propylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated pyridine derivatives

Scientific Research Applications

4-Methyl-6-propylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: Lacks the propyl group, making it less hydrophobic.

    6-Propylpyridine: Lacks the methyl group, altering its electronic properties.

    3-Aminopyridine: Lacks both the methyl and propyl groups, significantly changing its reactivity.

Uniqueness

4-Methyl-6-propylpyridin-3-amine is unique due to the presence of both methyl and propyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to specific targets and improve its solubility in organic solvents.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-6-propylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-3-4-8-5-7(2)9(10)6-11-8/h5-6H,3-4,10H2,1-2H3

InChI Key

MRICUTLOEJYRMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=C1)C)N

Origin of Product

United States

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